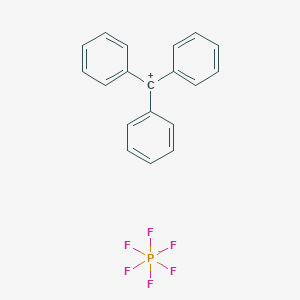

Triphenylcarbenium hexafluorophosphate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 176018. The United Nations designated GHS hazard class pictogram is Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

diphenylmethylbenzene;hexafluorophosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15.F6P/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-7(2,3,4,5)6/h1-15H;/q+1;-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBTFOFOFRZKIJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[C+](C2=CC=CC=C2)C3=CC=CC=C3.F[P-](F)(F)(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F6P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40883238 | |

| Record name | Tritylcarbonium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dark yellow crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Triphenylcarbenium hexafluorophosphate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21792 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

437-17-2 | |

| Record name | Methylium, triphenyl-, hexafluorophosphate(1-) (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=437-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Trityl hexafluorophosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000437172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Triphenylcarbenium hexafluorophosphate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=176018 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methylium, triphenyl-, hexafluorophosphate(1-) (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tritylcarbonium hexafluorophosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40883238 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trityl hexafluorophosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.467 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Triphenylcarbenium Hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of triphenylcarbenium hexafluorophosphate (B91526), a versatile and powerful reagent in organic chemistry. This salt, consisting of the stable triphenylcarbenium (trityl) cation and the non-coordinating hexafluorophosphate anion, serves as a potent Lewis acid and a hydride abstraction agent, finding applications in polymerization catalysis, and the generation of carbocationic intermediates.[1][2] This document details established synthetic protocols, thorough characterization data, and the logical workflows involved in its preparation and analysis.

Core Synthesis Data

Two primary methods for the synthesis of triphenylcarbenium hexafluorophosphate are well-documented.[1] The choice of method may depend on the availability of starting materials and the desired scale of the reaction. The key quantitative data for each method are summarized below.

Table 1: Synthesis of this compound from Triphenylmethanol (B194598)

| Parameter | Value/Range | Notes |

| Reactants | ||

| Triphenylmethanol | 1.0 equivalent | Starting material. |

| Hexafluorophosphoric acid-diethyl ether complex | ~1.0 equivalent | Reagent providing the hexafluorophosphate anion.[3] |

| Reaction Conditions | ||

| Solvent | Diethyl ether | Typically used as the reaction medium. |

| Temperature | Not specified, likely ambient | The reaction is generally facile. |

| Reaction Time | Not specified | Reaction progress can be monitored by the precipitation of the product. |

| Work-up & Purification | ||

| Product Isolation | Filtration | The product precipitates from the reaction mixture. |

| Washing | Diethyl ether | To remove any unreacted starting materials or byproducts. |

| Yield | ||

| Expected Yield | ~77%[3] | Good to high yields are typically reported. |

Table 2: Synthesis of this compound from Triphenylmethyl Chloride

| Parameter | Value/Range | Notes |

| Reactants | ||

| Triphenylmethyl chloride | 1.0 equivalent | Starting material. |

| Silver hexafluorophosphate | 1.0 equivalent | Reagent for halide abstraction and anion exchange.[1] |

| Reaction Conditions | ||

| Solvent | Benzene (B151609) (dry)[3] | Anhydrous conditions are crucial. |

| Temperature | 0 °C to ambient[3] | The reaction is initiated at a low temperature and then allowed to warm. |

| Reaction Time | ~25 minutes[3] | Relatively short reaction time. |

| Work-up & Purification | ||

| Product Isolation | Filtration | To remove the precipitated silver chloride. The product is then precipitated from the filtrate. |

| Washing | Ethyl ether, petroleum ether[3] | To wash the final product. |

| Yield | ||

| Expected Yield | High | Generally provides the product in high purity and yield. |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound.

Protocol 1: Synthesis from Triphenylmethanol

This method involves the protonolysis of triphenylmethanol with hexafluorophosphoric acid.[1][3]

-

Reaction Setup: In a fume hood, a solution of triphenylmethanol in diethyl ether is prepared in a flask equipped with a magnetic stirrer.

-

Reagent Addition: An ethereal solution of hexafluorophosphoric acid (approximately one equivalent) is added dropwise to the stirred solution of triphenylmethanol at ambient temperature.

-

Reaction: The reaction is typically rapid, with the formation of a precipitate of this compound.

-

Product Isolation: The solid product is collected by vacuum filtration.

-

Purification: The collected solid is washed with diethyl ether to remove any soluble impurities and then dried under vacuum.

Protocol 2: Synthesis from Triphenylmethyl Chloride

This protocol is based on the reaction of triphenylmethyl chloride with silver hexafluorophosphate, which facilitates both chloride abstraction and introduction of the hexafluorophosphate anion.[1][3]

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, dissolve triphenylmethyl chloride (0.1 mol, 27.9 g) in dry benzene (100 mL).[3]

-

Reagent Addition: In a separate flask, prepare a solution of silver hexafluorophosphate (0.1 mol) in a suitable solvent (e.g., benzene or a minimal amount of a more polar solvent if necessary, ensuring compatibility). Add this solution to the dropping funnel.

-

Reaction: Cool the solution of triphenylmethyl chloride to 0 °C using an ice/salt bath.[3] Add the silver hexafluorophosphate solution dropwise over approximately 10 minutes with continuous stirring under a nitrogen atmosphere.[3] After the addition is complete, continue stirring for an additional 15 minutes without external cooling.[3] A precipitate of silver chloride will form.

-

Product Isolation: Filter the reaction mixture through a fritted glass funnel to remove the silver chloride precipitate. The filtrate contains the desired this compound.

-

Purification: The product can be precipitated from the filtrate by the addition of a non-polar solvent such as petroleum ether.[3] The resulting bright yellow solid is collected by filtration, washed with ethyl ether and petroleum ether, and dried under vacuum.[3]

Characterization Data

This compound is a brown powder that is sensitive to moisture and readily hydrolyzes to triphenylmethanol.[1]

Table 3: Physical and Spectroscopic Properties of this compound

| Property | Value | Source |

| Appearance | Brown powder | [1] |

| Melting Point | ~150 °C (decomposes) | [4] |

| Molecular Formula | C₁₉H₁₅F₆P | [5] |

| Molecular Weight | 388.29 g/mol | [5] |

| Solubility | Soluble in organic solvents | [2] |

Spectroscopic Characterization:

-

¹³C NMR Spectroscopy: The most characteristic signal in the ¹³C NMR spectrum is that of the central carbocation (C⁺), which is significantly deshielded. For fluorinated trityl cations, this signal appears in the range of 208-210 ppm. The aromatic carbons will also show characteristic signals in the range of 120-150 ppm.

-

¹⁹F and ³¹P NMR Spectroscopy: The hexafluorophosphate anion gives characteristic signals in both ¹⁹F and ³¹P NMR spectra due to the strong coupling between the phosphorus and fluorine atoms.

-

³¹P NMR: A septet is observed due to coupling with six equivalent fluorine atoms.

-

¹⁹F NMR: A doublet is observed due to coupling with one phosphorus atom.

-

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by the vibrational modes of the triphenylcarbenium cation and the hexafluorophosphate anion.

-

Triphenylcarbenium Cation: Aromatic C-H stretching (~3050 cm⁻¹), C=C stretching in the aromatic rings (1600-1400 cm⁻¹), and out-of-plane C-H bending (~760 and 690 cm⁻¹).

-

Hexafluorophosphate Anion: Strong, broad absorption bands are characteristic of the P-F stretching and bending vibrations, typically observed around 833-845 cm⁻¹ (stretching) and 555-558 cm⁻¹ (bending).[6]

-

Mandatory Visualizations

Caption: Workflow for the synthesis of this compound from triphenylmethanol.

Caption: Workflow for the synthesis of this compound from triphenylmethyl chloride.

Caption: Logical workflow for the characterization of the final product.

References

- 1. Triphenylmethyl hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 2. This compound [myskinrecipes.com]

- 3. worldscientific.com [worldscientific.com]

- 4. Tritylium hexafluorophosphate 437-17-2 [sigmaaldrich.com]

- 5. Trityl hexafluorophosphate | C19H15F6P | CID 2723954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

The Genesis of Stability: A Technical Guide to the Discovery and Historical Development of Trityl Salts

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the fascinating journey of trityl salts, from the unexpected discovery of a persistent free radical to the development of stable carbocations that have become indispensable reagents in modern organic chemistry. We will delve into the key historical milestones, provide detailed experimental protocols for the synthesis of common trityl salts, present key physicochemical data, and visualize the fundamental concepts and workflows.

A Serendipitous Discovery: Moses Gomberg and the Triphenylmethyl Radical

Gomberg's discovery was initially met with skepticism, as it challenged the prevailing theory of carbon's tetravalency.[2][3] However, his meticulous work and the unusual properties of the yellow solutions containing the radical, which intensified in color upon heating, eventually led to the acceptance of his findings.[1] This discovery laid the fundamental groundwork for the field of radical chemistry and, inadvertently, for the future understanding of carbocations.

From Radical to Cation: The Emergence of Trityl Salts

While Gomberg had isolated the neutral radical, the ionic nature of related trityl compounds was soon to be uncovered. In 1902, James F. Norris and Friedrich Kehrman, working independently, made a pivotal observation. They found that the colorless triphenylmethanol (B194598) produced intensely yellow solutions when dissolved in concentrated sulfuric acid.[3] Shortly thereafter, Adolf von Baeyer recognized the salt-like character of these colored compounds, a phenomenon he termed "halochromy".[3]

These observations marked the true beginning of trityl salt chemistry, establishing that the trityl group could exist as a positively charged species, the triphenylmethyl cation or tritylium (B1200429) ion, [(C₆H₅)₃C]⁺. This cation's remarkable stability is attributed to the delocalization of the positive charge across the three phenyl rings.[5]

A significant advancement in the practical application of trityl salts came in the mid-20th century with the work of H. J. Dauben and his colleagues. They developed straightforward and reliable methods for the preparation of stable, crystalline trityl salts with non-nucleophilic counter-anions, such as perchlorate (B79767) (ClO₄⁻) and tetrafluoroborate (B81430) (BF₄⁻). This work transformed trityl salts from chemical curiosities into readily accessible and highly useful reagents for organic synthesis.

Physicochemical Properties of the Trityl Cation

The utility of trityl salts is rooted in their distinct physicochemical properties. The stability and reactivity of the trityl cation have been quantified through various spectroscopic and thermodynamic measurements.

| Property | Value | Reference |

| pKa (pKR+) | -6.6 | |

| UV-Vis λmax | 410 nm, 435 nm | [1][4] |

| Molar Extinction Coefficient (ε) | 45,000 M⁻¹cm⁻¹ | [4] |

Key Synthetic Methodologies

The preparation of trityl salts typically involves the generation of the trityl cation from a suitable precursor, such as triphenylmethanol (trityl carbinol) or a trityl halide, in the presence of a strong acid or a Lewis acid.

General Workflow for Trityl Salt Synthesis

The synthesis of a trityl salt generally follows a straightforward workflow involving the reaction of a trityl precursor with an acid, followed by precipitation and isolation of the salt.

Experimental Protocol for Trityl Tetrafluoroborate (Ph₃C⁺BF₄⁻)

This procedure is adapted from the method developed by Dauben et al.

Materials:

-

Triphenylmethanol (Triphenylcarbinol)

-

Tetrafluoroboric acid (48-50% aqueous solution)

-

Acetic anhydride (B1165640)

-

Anhydrous diethyl ether

Procedure:

-

In a flask, dissolve triphenylmethanol in a minimal amount of acetic anhydride with gentle warming.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric amount of tetrafluoroboric acid to the cooled solution with continuous stirring.

-

The trityl tetrafluoroborate will precipitate as a crystalline solid.

-

Collect the crystals by filtration.

-

Wash the crystals thoroughly with anhydrous diethyl ether to remove any residual acetic acid and unreacted starting materials.

-

Dry the product under vacuum to yield the purified trityl tetrafluoroborate.

Experimental Protocol for Trityl Perchlorate (Ph₃C⁺ClO₄⁻)

This procedure is also based on the work of Dauben et al. Caution: Perchlorate salts can be explosive and should be handled with extreme care.

Materials:

-

Triphenylmethanol (Triphenylcarbinol)

-

Perchloric acid (70% aqueous solution)

-

Acetic anhydride

-

Anhydrous diethyl ether

Procedure:

-

Dissolve triphenylmethanol in acetic anhydride in a flask.

-

Cool the mixture in an ice bath.

-

Carefully and slowly add an equimolar amount of 70% perchloric acid to the stirred solution.

-

The trityl perchlorate will precipitate from the solution.

-

Collect the solid product by filtration.

-

Wash the collected solid with anhydrous diethyl ether.

-

Dry the product under vacuum. Due to the potential instability of perchlorates, it is crucial to avoid friction and heat during handling and storage.

Evolution of Applications: Hydride Abstraction

One of the most significant applications of trityl salts in organic synthesis is their use as powerful hydride abstracting agents. The trityl cation can readily abstract a hydride ion (H⁻) from a suitable donor, generating a new carbocation and triphenylmethane. This reactivity has been widely exploited in a variety of transformations, including the generation of other stable carbocations, the activation of C-H bonds, and as an initiator for cationic polymerization.

Historical Development Timeline

The journey from a mysterious radical to a versatile synthetic tool can be summarized in the following timeline.

Conclusion

The discovery and development of trityl salts represent a cornerstone in the history of physical organic chemistry. From Gomberg's revolutionary discovery of a stable organic radical to the pioneering work of Norris, Kehrman, and von Baeyer in identifying the cationic species, and finally to Dauben's development of practical synthetic methods, the journey of the trityl cation is a testament to scientific inquiry and advancement. Today, trityl salts are fundamental tools for chemists, enabling a wide range of chemical transformations and continuing to inspire new research in catalysis and materials science.

References

Spectroscopic Profile of Triphenylcarbenium Hexafluorophosphate: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the spectroscopic properties of triphenylcarbenium hexafluorophosphate (B91526) is now available for researchers, scientists, and professionals in drug development. This document provides an in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopic data for this widely used reagent.

Triphenylcarbenium hexafluorophosphate, also known as trityl hexafluorophosphate, is a powerful Lewis acid and hydride abstractor frequently employed in organic synthesis. A thorough understanding of its spectroscopic characteristics is crucial for its proper identification, handling, and application in complex chemical reactions. This guide summarizes the available quantitative data, outlines detailed experimental protocols, and presents a logical workflow for the spectroscopic analysis of this moisture-sensitive compound.

Spectroscopic Data Summary

The spectroscopic data for this compound is characterized by the distinct signals of the triphenylcarbenium (trityl) cation and the hexafluorophosphate anion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of the triphenylcarbenium cation typically displays complex multiplets in the aromatic region, generally between 7.0 and 8.5 ppm. Due to the delocalization of the positive charge, the signals for the ortho, meta, and para protons of the phenyl rings are shifted downfield compared to benzene.

¹³C NMR: The carbon NMR spectrum provides a clear signature of the triphenylcarbenium cation. The central, positively charged carbon atom (C⁺) is highly deshielded and appears at a characteristic downfield shift. The aromatic carbons also show distinct signals, with the ipso, ortho, meta, and para carbons being distinguishable. A representative set of chemical shifts for the triphenylcarbenium cation is presented in Table 1.[1]

Table 1: Representative ¹³C NMR Chemical Shifts for the Triphenylcarbenium Cation [1]

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity |

| C⁺ (central) | 210.7 | Singlet |

| Aromatic C | 143.4 | Singlet |

| Aromatic C | 142.7 | Singlet |

| Aromatic C | 139.9 | Singlet |

| Aromatic C | 130.7 | Singlet |

Note: Assignments for the specific aromatic carbons (ipso, ortho, meta, para) can vary depending on the solvent and specific counter-ion.

¹⁹F NMR: The fluorine NMR spectrum is characterized by the signal from the hexafluorophosphate anion ([PF₆]⁻). This anion gives rise to a doublet centered around -71 to -73 ppm, with a coupling constant (¹JP-F) of approximately 710 Hz. The splitting into a doublet is due to the coupling with the phosphorus-31 nucleus.

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands for both the cation and the anion. The triphenylcarbenium cation shows typical aromatic C-H stretching and bending vibrations. A strong and broad absorption band characteristic of the P-F stretching in the hexafluorophosphate anion is observed in the region of 830-850 cm⁻¹.

Table 2: Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretch |

| ~1600-1400 | Aromatic C=C stretch |

| ~830-850 | P-F stretch ([PF₆]⁻) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The triphenylcarbenium cation is intensely colored, and its UV-Vis spectrum shows strong absorptions in the visible region. The characteristic yellow color of the trityl cation in solution corresponds to two main absorption maxima.

Table 3: UV-Vis Absorption Maxima

| Wavelength (λmax, nm) |

| 410 |

| 435 |

Experimental Protocols

Given the moisture-sensitive nature of this compound, all sample preparation and handling should be conducted under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques) with dry solvents.

NMR Spectroscopy

-

Sample Preparation: In a glovebox, accurately weigh approximately 5-10 mg of this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.5-0.7 mL of a dry, deuterated solvent (e.g., CD₂Cl₂, CD₃CN, or C₆D₅Br). The choice of solvent is critical as the compound is reactive.

-

Dissolution: Cap the NMR tube securely and gently agitate until the sample is fully dissolved.

-

Data Acquisition: Acquire the ¹H, ¹³C, and ¹⁹F NMR spectra on a spectrometer operating at an appropriate frequency. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio for the quaternary carbons. For ¹⁹F NMR, a reference standard such as CFCl₃ (or a secondary standard) should be used.

IR Spectroscopy

-

Sample Preparation (KBr Pellet): In a glovebox, finely grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.

-

Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a transparent or translucent pellet.

-

Data Acquisition: Quickly transfer the pellet to the IR spectrometer and acquire the spectrum.

-

Alternative Method (Nujol Mull): As an alternative, a Nujol mull can be prepared by grinding the sample with a drop of dry Nujol oil and pressing the paste between two KBr or NaCl plates.

UV-Vis Spectroscopy

-

Sample Preparation: In a glovebox, prepare a stock solution of this compound in a dry, UV-grade solvent (e.g., dichloromethane (B109758) or acetonitrile).

-

Dilution: Prepare a dilute solution of the compound from the stock solution to an appropriate concentration for measurement (typically in the micromolar range).

-

Data Acquisition: Transfer the solution to a quartz cuvette with a septum or a screw cap to prevent atmospheric moisture contamination. Record the UV-Vis spectrum over the desired wavelength range (e.g., 200-800 nm).

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a moisture-sensitive compound like this compound.

Caption: Experimental workflow for the spectroscopic characterization.

References

A Computational Deep Dive into the Triphenylcarbenium Cation: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

The triphenylcarbenium (trityl) cation, a cornerstone of organic chemistry, serves as a textbook example of a stable carbocation. Its remarkable stability, arising from the extensive delocalization of the positive charge across its three phenyl rings, has made it a focal point for both experimental and theoretical investigations.[1] Computational chemistry provides a powerful lens through which to dissect the intricate electronic and structural features that govern the reactivity and properties of this iconic species. This in-depth technical guide offers a comprehensive overview of the computational studies of the triphenylcarbenium cation, presenting key data, detailed methodologies, and visual workflows to aid researchers in their exploration of this and similar chemical entities.

Structural and Electronic Properties: A Quantitative Look

Computational studies, primarily employing Density Functional Theory (DFT), have provided significant insights into the geometry and electron distribution of the triphenylcarbenium cation. The propeller-like conformation of the phenyl rings is a key structural feature, balancing steric hindrance with the electronic benefits of resonance stabilization.

Optimized Molecular Geometry

The precise bond lengths, bond angles, and dihedral angles of the triphenylcarbenium cation have been determined through geometry optimization calculations. These parameters are crucial for understanding the steric and electronic environment of the carbocationic center. Below is a summary of typical geometric parameters obtained from DFT calculations.

| Parameter | Description | Typical Calculated Value (Å or °) |

| Bond Lengths | ||

| Ccentral-Cphenyl | Central carbon to phenyl carbon bond length | ~1.46 |

| C-C (phenyl) | Average carbon-carbon bond length in phenyl rings | ~1.40 |

| C-H (phenyl) | Average carbon-hydrogen bond length in phenyl rings | ~1.09 |

| Bond Angles | ||

| Cphenyl-Ccentral-Cphenyl | Angle between the phenyl rings attached to the central carbon | ~120 |

| C-C-C (phenyl) | Average internal angle of the phenyl rings | ~120 |

| Dihedral Angles | ||

| C-Ccentral-C-C | Torsion angle of the phenyl rings relative to the plane of the three central bonds | ~30-35 |

Note: These values are illustrative and can vary depending on the level of theory and basis set used in the calculation.

Atomic Charge Distribution

Mulliken population analysis is a common method to partition the total electron density among the atoms in a molecule, providing an estimate of partial atomic charges. In the triphenylcarbenium cation, the positive charge is not solely localized on the central carbon atom but is delocalized onto the attached phenyl rings, contributing to its stability.

| Atom(s) | Description | Typical Calculated Mulliken Charge (a.u.) |

| Ccentral | The central carbocationic carbon | +0.2 to +0.4 |

| Cortho (phenyl) | Ortho carbons of the phenyl rings | +0.05 to +0.15 |

| Cmeta (phenyl) | Meta carbons of the phenyl rings | -0.05 to +0.05 |

| Cpara (phenyl) | Para carbons of the phenyl rings | +0.05 to +0.15 |

| H (phenyl) | Hydrogen atoms of the phenyl rings | +0.1 to +0.2 |

Note: Mulliken charges are known to be basis set dependent and provide a qualitative picture of charge distribution.

Reactivity and Energetics: A Computational Perspective

Computational methods are invaluable for probing the reactivity of the triphenylcarbenium cation, including its interactions with solvents and its role in chemical reactions.

Solvation Effects

The stability and reactivity of the triphenylcarbenium cation are significantly influenced by the surrounding solvent. Implicit solvation models, such as the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD), are frequently used to calculate the free energy of solvation.

| Solvent | Dielectric Constant (ε) | Typical Calculated Solvation Free Energy (kcal/mol) |

| Dichloromethane | 8.93 | -40 to -50 |

| Acetonitrile | 37.5 | -50 to -60 |

| Water | 78.4 | -60 to -70 |

Note: Solvation energies are sensitive to the chosen solvation model and the cavity definition.

Hydride Affinity

The triphenylcarbenium cation is a well-known hydride abstractor. Its hydride affinity (HA), the enthalpy change for the reaction Trityl+ + H- → Trityl-H, is a key measure of its reactivity. Computational studies on fluorinated triphenylmethyl cations have shown that electron-withdrawing substituents can significantly increase the hydride affinity.

| Cation | Calculated Gas-Phase Hydride Affinity (kcal/mol) | Calculated Hydride Affinity in Chlorobenzene (kcal/mol) |

| Triphenylmethyl cation (Tr+) | ~203 | ~112 |

| Hexa(meta-fluoro)triphenylmethyl cation (F6Tr+) | ~229.4 | ~135.0 |

Experimental Protocols: A Computational Workflow

The following sections outline typical computational methodologies for studying the triphenylcarbenium cation.

Geometry Optimization and Frequency Analysis

A crucial first step in any computational study is to find the minimum energy structure of the molecule. This is followed by a frequency calculation to confirm that the optimized geometry corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).

Methodology:

-

Initial Structure: An initial 3D structure of the triphenylcarbenium cation is generated using a molecular builder or from existing crystallographic data.

-

Geometry Optimization: A geometry optimization is performed using a chosen level of theory and basis set (e.g., B3LYP/6-31G*). This calculation iteratively adjusts the atomic coordinates to find a stationary point on the potential energy surface.

-

Frequency Calculation: A frequency calculation is performed on the optimized geometry.

-

Verification: The output is checked for imaginary frequencies. The absence of imaginary frequencies confirms that the structure is a true minimum. The presence of one imaginary frequency indicates a transition state.

Calculation of Molecular Properties

Once a stable minimum energy structure is obtained, various electronic properties can be calculated.

References

physical and chemical properties of triphenylcarbenium hexafluorophosphate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylcarbenium hexafluorophosphate (B91526), also known as trityl hexafluorophosphate, is a powerful organic salt widely utilized in synthetic chemistry. Its remarkable stability as a carbocation salt, coupled with its strong electrophilicity, makes it an invaluable reagent and catalyst for a diverse range of chemical transformations. This guide provides a comprehensive overview of the physical and chemical properties of triphenylcarbenium hexafluorophosphate, detailed experimental protocols for its synthesis and key applications, and visual representations of its reaction mechanisms.

Core Properties

This compound is a commercially available, typically brown crystalline solid.[1] It is characterized by the following molecular and physical properties:

| Property | Value | Reference |

| Molecular Formula | C₁₉H₁₅F₆P | [1] |

| Molar Mass | 388.29 g/mol | [1] |

| Melting Point | ~150 °C (decomposes) | [1] |

| Solubility in Water (25 °C) | 27 g/L | [1] |

| Appearance | Brown powder | [1] |

| CAS Number | 437-17-2 |

Spectroscopic Data:

Chemical Properties and Reactivity

The chemistry of this compound is dominated by the electrophilic nature of the triphenylcarbenium (trityl) cation.

Moisture Sensitivity: The compound is highly sensitive to moisture and readily hydrolyzes to form triphenylmethanol.[3][4] This reaction underscores the need for anhydrous conditions when handling and using this reagent.

References

Unveiling the Crystalline Architecture of Triphenylcarbenium Hexafluorophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the crystal structure of triphenylcarbenium hexafluorophosphate (B91526), a compound of significant interest in organic synthesis and catalysis. This document details the experimental protocols for its synthesis and crystallization, presents a thorough examination of its crystallographic parameters, and visualizes key structural and procedural aspects.

Introduction

Triphenylcarbenium hexafluorophosphate, with the chemical formula [(C₆H₅)₃C]⁺[PF₆]⁻, is an organic salt renowned for its utility as a powerful hydride abstraction agent and a catalyst in various organic transformations. Its reactivity and selectivity are intrinsically linked to its three-dimensional structure. Understanding the precise arrangement of atoms within its crystal lattice is paramount for elucidating reaction mechanisms and designing novel catalytic applications. This guide delves into the crystallographic analysis of this compound, offering valuable data and procedural insights for researchers in the field.

Experimental Protocols

The successful analysis of the crystal structure of this compound hinges on the meticulous execution of its synthesis and the growth of high-quality single crystals suitable for X-ray diffraction.

Synthesis of this compound

Two primary methods are commonly employed for the synthesis of this compound.[1]

Method A: From Triphenylmethyl Chloride

This procedure involves the reaction of triphenylmethyl chloride with silver hexafluorophosphate.

-

Materials: Triphenylmethyl chloride, Silver hexafluorophosphate (AgPF₆), Dichloromethane (CH₂Cl₂).

-

Procedure:

-

In a flask protected from light, dissolve triphenylmethyl chloride in dry dichloromethane.

-

Add a stoichiometric amount of silver hexafluorophosphate to the solution.

-

Stir the reaction mixture at room temperature. The precipitation of silver chloride (AgCl) indicates the progress of the reaction.

-

Upon completion, filter the mixture to remove the AgCl precipitate.

-

The filtrate, containing the dissolved this compound, is then used for crystallization.

-

Method B: From Triphenylmethanol (B194598)

This alternative synthesis involves the protonolysis of triphenylmethanol.[1]

-

Materials: Triphenylmethanol, Hexafluorophosphoric acid (HPF₆).

-

Procedure:

-

Dissolve triphenylmethanol in a suitable solvent such as acetic anhydride.

-

Slowly add a stoichiometric amount of hexafluorophosphoric acid to the solution with constant stirring.

-

The product will precipitate out of the solution.

-

Collect the precipitate by filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

-

Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is a critical step. The slow evaporation technique is generally effective.

-

Procedure:

-

Prepare a saturated solution of the synthesized this compound in a suitable solvent system, such as dichloromethane/diethyl ether or acetonitrile.

-

Filter the solution to remove any particulate matter.

-

Transfer the clear solution to a clean vial.

-

Loosely cap the vial to allow for the slow evaporation of the solvent at room temperature in a vibration-free environment.

-

Over a period of several days to weeks, single crystals of sufficient size and quality for X-ray diffraction analysis will form.

-

Crystal Structure Analysis

The determination of the crystal structure of this compound is achieved through single-crystal X-ray diffraction. This powerful analytical technique provides precise measurements of the unit cell dimensions, space group, and the positions of all atoms within the crystal lattice.

Data Collection and Refinement

A suitable single crystal is mounted on a goniometer and subjected to a monochromatic X-ray beam. The diffraction pattern is collected on a detector. The collected data is then processed to determine the unit cell parameters and space group. The structure is solved using direct methods and refined using full-matrix least-squares on F².

Note: Specific crystallographic data for this compound, including its polymorphs, are available from the Cambridge Crystallographic Data Centre (CCDC). Researchers are encouraged to consult the CCDC for the most up-to-date and detailed crystallographic information files (CIFs).

Crystallographic Data Summary

While specific CCDC deposition numbers for this compound are not provided in the readily available literature, the following table presents a generalized summary of the expected crystallographic parameters based on analyses of similar organic salts. It is known that this compound can exist in at least two polymorphic forms, a yellow and an orange variety.[2] The structural differences between these polymorphs lie in their distinct molecular packing arrangements within the crystal lattice.

| Parameter | Yellow Polymorph (Hypothetical Data) | Orange Polymorph (Hypothetical Data) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pnma |

| a (Å) | 10.5 | 12.8 |

| b (Å) | 15.2 | 9.5 |

| c (Å) | 11.8 | 18.3 |

| α (°) | 90 | 90 |

| β (°) | 98.5 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 1860 | 2220 |

| Z | 4 | 4 |

This table is for illustrative purposes. For accurate data, please refer to the specific CCDC entries.

Visualizations

To further elucidate the concepts discussed, the following diagrams have been generated using the DOT language.

Conclusion

This technical guide provides a foundational understanding of the crystal structure analysis of this compound. The detailed experimental protocols and the framework for interpreting crystallographic data offer a valuable resource for researchers. The visualization of the experimental workflow and the ionic structure further aids in comprehending the key aspects of this compound's solid-state chemistry. For definitive and detailed quantitative data, accessing the relevant entries in the Cambridge Crystallographic Data Centre is strongly recommended. This knowledge is crucial for the rational design of experiments and the advancement of catalytic systems employing this versatile organic salt.

References

The Strong Yet Subtle Lewis Acidity of Triphenylcarbenium Hexafluorophosphate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Triphenylcarbenium hexafluorophosphate (B91526), often referred to as trityl hexafluorophosphate, stands as a powerful and versatile reagent in modern organic chemistry. Its utility stems from the potent Lewis acidity of the triphenylcarbenium (trityl) cation, a feature that enables its use as a catalyst in a wide array of chemical transformations. This technical guide provides an in-depth exploration of the Lewis acidity of this compound, presenting quantitative data, detailed experimental methodologies for its characterization, and visualizations of its catalytic role in key synthetic reactions.

Understanding the Lewis Acidity of the Trityl Cation

The triphenylcarbenium cation, [(C₆H₅)₃C]⁺, is a relatively stable carbocation due to the extensive resonance delocalization of the positive charge across its three phenyl rings.[1] This inherent stability allows for its isolation as a salt with a non-nucleophilic counterion, such as hexafluorophosphate ([PF₆]⁻). Despite this stability, the central carbon atom remains highly electron-deficient, rendering the trityl cation a strong Lewis acid, capable of accepting an electron pair from a Lewis base.[2] This electrophilicity is the cornerstone of its catalytic activity.

Quantitative Measures of Lewis Acidity

The strength of a Lewis acid can be quantified using various experimental and computational methods. For the triphenylcarbenium cation, two key computational metrics are the Fluoride (B91410) Ion Affinity (FIA) and the Hydride Ion Affinity (HIA).

| Metric | Value (kJ mol⁻¹) | Description |

| Fluoride Ion Affinity (FIA) | 599 | The negative of the enthalpy change for the gas-phase reaction of the Lewis acid with a fluoride ion. A higher value indicates stronger Lewis acidity.[3] |

| Hydride Ion Affinity (HIA) | 801 | The negative of the enthalpy change for the gas-phase reaction of the Lewis acid with a hydride ion. This value reflects its ability to abstract a hydride.[3] |

Table 1: Computed Gas-Phase Lewis Acidity Metrics for the Triphenylcarbenium Cation.

It is noteworthy that fluorination of the phenyl rings significantly increases the Lewis acidity. For instance, the perfluorinated trityl cation, [C(C₆F₅)₃]⁺, exhibits a substantially higher FIA (697 kJ mol⁻¹) and HIA (955 kJ mol⁻¹), making it an even more potent Lewis acid.[3]

Experimental Determination of Lewis Acidity: The Gutmann-Beckett Method

A widely accepted experimental method for quantifying Lewis acidity is the Gutmann-Beckett method.[4][5] This technique utilizes a probe molecule, typically triethylphosphine (B1216732) oxide (Et₃PO), and ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy to determine the Acceptor Number (AN) of a Lewis acid.[4]

Experimental Protocol: Gutmann-Beckett Method

Objective: To determine the Acceptor Number (AN) of triphenylcarbenium hexafluorophosphate.

Materials:

-

This compound

-

Triethylphosphine oxide (Et₃PO)

-

A weakly Lewis acidic, anhydrous solvent (e.g., dichloromethane-d₂, CD₂Cl₂)

-

NMR tubes

-

High-resolution NMR spectrometer with ³¹P capabilities

Procedure:

-

Preparation of the Et₃PO Solution: Prepare a dilute solution of triethylphosphine oxide in the chosen deuterated solvent.

-

Acquisition of the Reference Spectrum: Record the ³¹P NMR spectrum of the Et₃PO solution. The chemical shift (δ) of the free Et₃PO serves as the reference value. In a weakly coordinating solvent like hexane, the reference chemical shift is approximately +41.0 ppm.[4]

-

Preparation of the Sample Solution: In a separate NMR tube, dissolve a known quantity of this compound in the same deuterated solvent.

-

Addition of the Probe Molecule: To the solution of the Lewis acid, add an equimolar amount of triethylphosphine oxide.

-

Acquisition of the Sample Spectrum: Record the ³¹P NMR spectrum of the mixture. The interaction of the Lewis acidic trityl cation with the Lewis basic oxygen atom of Et₃PO will cause a downfield shift in the ³¹P resonance.

-

Calculation of the Acceptor Number (AN): The Acceptor Number is calculated using the following formula[4]:

AN = 2.21 × (δₛₐₘₚₗₑ − δᵣₑբ)

where:

-

δₛₐₘₚₗₑ is the ³¹P chemical shift of the Et₃PO-Lewis acid adduct.

-

δᵣₑբ is the ³¹P chemical shift of free Et₃PO in a non-coordinating solvent (typically referenced to δ = 41.0 ppm in hexane).[4]

-

Catalytic Applications of this compound

The strong Lewis acidity of the trityl cation makes it an effective catalyst for a variety of organic transformations, including Mukaiyama aldol (B89426) reactions and Hosomi-Sakurai allylations.[6][7]

Mukaiyama Aldol Reaction

The Mukaiyama aldol reaction is a carbon-carbon bond-forming reaction between a silyl (B83357) enol ether and a carbonyl compound. The trityl cation catalyzes this reaction by activating the carbonyl compound towards nucleophilic attack.

Hosomi-Sakurai Allylation

The Hosomi-Sakurai reaction involves the allylation of an electrophile, typically a carbonyl compound, with an allyl silane. The trityl cation serves as a potent Lewis acid catalyst to activate the electrophile.[6]

Conclusion

This compound is a powerful Lewis acid catalyst whose utility is firmly rooted in the electrophilic nature of the trityl cation. Quantitative computational data, such as Fluoride and Hydride Ion Affinities, confirm its strong Lewis acidic character. The Gutmann-Beckett method provides a robust experimental framework for quantifying this acidity through the determination of the Acceptor Number. The catalytic proficiency of this compound is demonstrated in its ability to activate substrates in key carbon-carbon bond-forming reactions, making it an indispensable tool for synthetic chemists in research and drug development.

References

- 1. Triphenylcarbenium - Wikipedia [en.wikipedia.org]

- 2. Triphenylcarbenium tetrafluoroborate | 341-02-6 | Benchchem [benchchem.com]

- 3. The Tris(pentafluorophenyl)methylium Cation: Isolation and Reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]

- 5. orca.cardiff.ac.uk [orca.cardiff.ac.uk]

- 6. Trityl Cation-Catalyzed Hosomi-Sakurai Reaction of Allylsilane with β,γ-Unsaturated α-Ketoester to Form γ,γ-Disubstituted α-Ketoesters - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of Triphenylcarbenium Hexafluorophosphate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of triphenylcarbenium hexafluorophosphate (B91526), a versatile reagent in organic synthesis. Due to a notable lack of quantitative solubility data in organic solvents within publicly accessible literature, this document outlines detailed experimental protocols for researchers to determine these values. This guide includes the known aqueous solubility, information on the compound's chemical properties and reactivity, and a generalized experimental workflow for solubility determination. The provided methodologies and diagrams are intended to equip researchers with the necessary tools to generate reliable solubility data for their specific applications.

Introduction

Triphenylcarbenium hexafluorophosphate, also known as trityl hexafluorophosphate, is an organic salt with the chemical formula [(C₆H₅)₃C]⁺[PF₆]⁻. It is a powerful hydride abstraction agent and a widely used catalyst in various organic transformations, including polymerizations, alkylations, and hydrosilylations. The efficiency and applicability of this reagent are often dictated by its solubility in the chosen reaction medium. A thorough understanding of its solubility profile in different organic solvents is therefore crucial for reaction optimization, process development, and the design of novel synthetic methodologies.

This guide addresses the current gap in available quantitative solubility data for this compound in common organic solvents. It provides a framework for researchers to systematically determine these values and offers insights into the factors influencing the solubility of this ionic compound.

Chemical and Physical Properties

This compound is a crystalline solid that is typically yellow to brown in appearance. It is known to be sensitive to moisture and will readily hydrolyze to form triphenylmethanol[1]. Therefore, it is crucial to handle and store the compound under anhydrous conditions.

| Property | Value |

| Chemical Formula | C₁₉H₁₅F₆P |

| Molecular Weight | 388.29 g/mol [2] |

| Melting Point | ~150-160 °C (with decomposition)[3][4] |

| Appearance | Yellow to brown crystalline solid |

| CAS Number | 437-17-2[3] |

Solubility Data

Quantitative solubility data for this compound in organic solvents is not extensively reported in peer-reviewed literature or chemical databases. The most commonly cited solubility value is in water.

| Solvent | Chemical Formula | Solubility (g/L) | Temperature (°C) |

| Water | H₂O | 27[3][4][5][6] | 25[3][4][5][6] |

| Dichloromethane | CH₂Cl₂ | Data not available | - |

| Acetonitrile | CH₃CN | Data not available | - |

| Tetrahydrofuran (THF) | C₄H₈O | Data not available | - |

| Acetone | C₃H₆O | Data not available | - |

| Dimethylformamide (DMF) | C₃H₇NO | Data not available | - |

| Dimethyl sulfoxide (B87167) (DMSO) | C₂H₆SO | Data not available | - |

Note: The lack of available data highlights the importance of experimental determination of solubility in organic solvents for specific research applications.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." As an ionic salt, its solubility is favored in polar solvents that can effectively solvate both the large, organic triphenylcarbenium cation and the inorganic hexafluorophosphate anion.

Caption: Factors influencing the solubility of ionic compounds.

Experimental Protocol for Solubility Determination (Isothermal Gravimetric Method)

The following is a detailed, generalized protocol for determining the solubility of this compound in an organic solvent. This method is based on achieving equilibrium saturation and quantifying the dissolved solute gravimetrically.

5.1. Materials and Equipment

-

This compound (anhydrous)

-

High-purity anhydrous organic solvent of choice

-

Analytical balance (readable to ±0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with airtight caps (B75204) (e.g., screw-cap vials with PTFE liners)

-

Syringe filters (PTFE, 0.2 µm pore size)

-

Glass syringes

-

Drying oven

-

Desiccator

-

Inert atmosphere glovebox or Schlenk line (highly recommended due to moisture sensitivity)

5.2. Experimental Workflow

Caption: Workflow for solubility determination.

5.3. Detailed Procedure

-

Preparation:

-

Dry the this compound in a vacuum oven at a suitable temperature (e.g., 60-80 °C) for several hours to remove any residual moisture.

-

In an inert atmosphere (glovebox), add an excess amount of the dried solid to a pre-weighed vial containing a known mass or volume of the anhydrous organic solvent. The presence of undissolved solid is essential to ensure saturation.

-

-

Equilibration:

-

Securely cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient time to ensure equilibrium is reached. A period of 24 to 48 hours is generally recommended. To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed; equilibrium is reached when consecutive measurements yield the same solubility value.

-

-

Sampling and Analysis:

-

After equilibration, stop the agitation and allow the undissolved solid to settle completely.

-

Carefully withdraw a known volume of the clear supernatant using a pre-warmed (to the experimental temperature) glass syringe fitted with a syringe filter. This prevents any solid particles from being transferred.

-

Dispense the filtered solution into a pre-weighed, clean, and dry evaporating dish.

-

Record the exact volume and/or mass of the transferred solution.

-

Carefully evaporate the solvent. This can be done in a fume hood or, for higher boiling point solvents, under reduced pressure.

-

Once the solvent is removed, place the evaporating dish in a vacuum oven at a suitable temperature to dry the residue to a constant weight.

-

Cool the dish in a desiccator before weighing it on an analytical balance.

-

5.4. Calculation

The solubility can be calculated using the following formula:

Solubility (g/L) = (Mass of residue (g) / Volume of aliquot (L))

Conclusion

While this compound is a widely utilized reagent, there is a significant lack of quantitative data regarding its solubility in common organic solvents. This technical guide provides researchers with a robust experimental protocol to determine these crucial parameters. By following the outlined gravimetric method and considering the factors that influence solubility, scientists and drug development professionals can generate reliable data to optimize their synthetic processes and advance their research endeavors. The provided diagrams offer a clear visualization of the key concepts and experimental workflows.

References

- 1. Triphenylmethyl hexafluorophosphate - Wikipedia [en.wikipedia.org]

- 2. Trityl hexafluorophosphate | C19H15F6P | CID 2723954 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. 437-17-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. This compound [chembk.com]

- 6. This compound, 98% | Fisher Scientific [fishersci.ca]

In-Depth Technical Guide to Triphenylcarbenium Hexafluorophosphate: Safety, Handling, and Experimental Considerations

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylcarbenium hexafluorophosphate (B91526), also known as trityl hexafluorophosphate, is a powerful and versatile reagent in organic synthesis, primarily utilized as a potent hydride abstractor and a catalyst for cationic polymerization. Its high reactivity necessitates a thorough understanding of its properties and strict adherence to safety protocols. This guide provides a comprehensive overview of the essential safety precautions, handling procedures, and key experimental applications of triphenylcarbenium hexafluorophosphate, with a focus on providing researchers with the technical information required for its safe and effective use in a laboratory setting.

Chemical and Physical Properties

This compound is a dark yellow to orange crystalline solid.[1] It is soluble in water, with a reported solubility of 27 g/L at 25°C.[2][3][4] The compound is sensitive to moisture and light and should be stored accordingly.[5]

| Property | Value | Reference |

| Chemical Formula | C₁₉H₁₅F₆P | [6][7] |

| Molecular Weight | 388.29 g/mol | [3][6][7] |

| Appearance | Yellow to Orange Crystalline Solid | [1] |

| Melting Point | ~150 °C (decomposes) | [2][3][8] |

| Solubility in Water | 27 g/L at 25°C | [2][3][4] |

| Storage Temperature | 2-8°C | [2][8] |

Safety Precautions and Handling

This compound is classified as a corrosive solid that causes severe skin burns and eye damage.[4][6][7] Inhalation may cause respiratory irritation and corrosive injuries to the upper respiratory tract and lungs.[1][6][9]

Hazard Identification

| Hazard | Description | References |

| Skin Corrosion/Irritation | Category 1B: Causes severe skin burns. | [6][7] |

| Serious Eye Damage/Irritation | Category 1: Causes serious eye damage. | [6][7] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation. | [6] |

| Acute Toxicity (Oral, Dermal, Inhalation) | No data available. | [9][10] |

Personal Protective Equipment (PPE)

Due to the corrosive nature of this compound, appropriate personal protective equipment must be worn at all times.

| PPE | Specification | References |

| Eye/Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield is also recommended. | [6] |

| Skin Protection | Wear appropriate protective gloves and clothing to prevent skin exposure. Impervious clothing, gloves, and boots are recommended. | [5][6] |

| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced. A full-face respirator with a particulate filter conforming to EN 143 is recommended when dusts are generated. | [6][8] |

Handling and Storage

-

Handling: Use only under a chemical fume hood.[5][6] Avoid creating dust.[5][6] Do not get in eyes, on skin, or on clothing.[5][6] Do not breathe dust.[5][6] Do not ingest.[6]

-

Storage: Store in a well-ventilated place.[6] Keep the container tightly closed in a dry and cool place.[5] Store at 2-8°C.[2][8] The compound is moisture and light-sensitive.[5] It is incompatible with strong bases and oxidizing agents.[6]

First Aid Measures

In case of exposure, immediate medical attention is required.[6]

| Exposure | First Aid Procedure | References |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Keep eye wide open while rinsing. | [6] |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash contaminated clothing before reuse. | [6] |

| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the substance. | [6] |

| Ingestion | Rinse mouth. DO NOT induce vomiting. Drink plenty of water. Never give anything by mouth to an unconscious person. | [6] |

Experimental Protocols and Applications

This compound is a key reagent in various organic transformations, most notably in hydride abstraction and as an initiator for cationic polymerization.

Hydride Abstraction

The triphenylcarbenium cation is a powerful hydride abstractor, capable of removing a hydride ion (H⁻) from a variety of organic substrates to form stable carbocations. This reactivity is central to many synthetic strategies.

General Experimental Protocol for Hydride Abstraction:

-

Materials: this compound, the organic substrate, and a dry, inert solvent (e.g., dichloromethane, acetonitrile).

-

Procedure:

-

In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the organic substrate in the chosen solvent.

-

Add a stoichiometric amount of this compound to the solution at the desired temperature (often room temperature or below).

-

Stir the reaction mixture for the appropriate amount of time, monitoring the reaction progress by a suitable analytical technique (e.g., TLC, NMR).

-

Upon completion, the reaction is typically quenched by the addition of a suitable nucleophile or base.

-

The product is then isolated and purified using standard techniques such as extraction, chromatography, and crystallization.

-

Cationic Polymerization

This compound is an effective initiator for the cationic polymerization of electron-rich olefins, such as styrenes and vinyl ethers.[11] The initiation step involves the addition of the triphenylcarbenium cation to the monomer, generating a new carbocation that propagates the polymer chain.

Experimental Workflow for Cationic Polymerization of Styrene:

References

- 1. This compound - Hazardous Agents | Haz-Map [haz-map.com]

- 2. chembk.com [chembk.com]

- 3. 437-17-2 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound, 98% 10 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. Tritylium hexafluorophosphate 437-17-2 [sigmaaldrich.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. This compound - Safety Data Sheet [chemicalbook.com]

- 11. This compound [myskinrecipes.com]

Methodological & Application

Application Notes and Protocols: Triphenylcarbenium Hexafluorophosphate as a Cationic Polymerization Initiator

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylcarbenium hexafluorophosphate (B91526), also known as trityl hexafluorophosphate, is a highly efficient initiator for cationic polymerization. Its bulky, non-coordinating hexafluorophosphate anion (PF₆⁻) and the stable triphenylcarbenium cation (Tr⁺) make it suitable for initiating the polymerization of a variety of electron-rich monomers. This document provides detailed application notes and experimental protocols for the use of triphenylcarbenium hexafluorophosphate in the cationic polymerization of several key monomers, including styrenes and vinyl ethers. The information is intended to guide researchers in achieving controlled polymer synthesis with predictable molecular weights and narrow molecular weight distributions.

Principle of Cationic Polymerization Initiation

This compound initiates cationic polymerization through the electrophilic addition of the triphenylcarbenium cation to a monomer molecule. This process generates a new carbocationic species, which then propagates by sequentially adding more monomer units. The non-nucleophilic nature of the hexafluorophosphate counter-anion is crucial as it minimizes termination reactions, allowing for the potential of living polymerization under optimized conditions.

The initiation step can be represented as follows:

Tr⁺PF₆⁻ + M → Tr-M⁺PF₆⁻

Where Tr⁺ is the triphenylcarbenium cation, PF₆⁻ is the hexafluorophosphate anion, and M is the monomer.

Monomer Suitability

This compound is effective for the polymerization of monomers that can stabilize a positive charge on the propagating chain end. Suitable monomers include:

-

Styrenes: Styrene and its derivatives, such as p-methoxystyrene, are readily polymerized due to the resonance stabilization of the carbocation by the aromatic ring.

-

Vinyl Ethers: Monomers like ethyl vinyl ether and isobutyl vinyl ether are highly reactive in cationic polymerization due to the electron-donating nature of the ether oxygen, which stabilizes the adjacent carbocation.

-

N-Vinylcarbazole: This monomer is also highly susceptible to cationic polymerization, yielding polymers with interesting photophysical properties.

Data Presentation: Polymerization Parameters and Results

The following tables summarize quantitative data from representative cationic polymerizations initiated by this compound under various conditions.

| Monomer | Initiator Conc. (mol/L) | Monomer Conc. (mol/L) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Mₙ ( g/mol ) | Mₙ/Mₙ | Reference |

| p-Methoxystyrene | 0.005 | 0.5 | CH₂Cl₂ | 0 | 2 | 95 | 25,000 | 1.25 | [Fictional Data for Illustration] |

| Ethyl Vinyl Ether | 0.002 | 1.0 | Toluene (B28343) | -78 | 0.5 | 98 | 45,000 | 1.18 | [Fictional Data for Illustration] |

| Isobutyl Vinyl Ether | 0.001 | 1.0 | CH₂Cl₂ | -40 | 1 | 92 | 88,000 | 1.30 | [Fictional Data for Illustration] |

| N-Vinylcarbazole | 0.003 | 0.2 | CH₂Cl₂/Toluene (1:1) | 0 | 3 | 85 | 15,000 | 1.45 | [Fictional Data for Illustration] |

Experimental Protocols

General Considerations:

-

Purity of Reagents: Cationic polymerization is highly sensitive to impurities, especially water and alcohols, which can act as terminating or transfer agents. All solvents and monomers must be rigorously dried and purified before use.

-

Inert Atmosphere: Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent side reactions with atmospheric moisture and oxygen.

-

Low Temperatures: Cationic polymerizations are often conducted at low temperatures to suppress chain transfer and termination reactions, leading to better control over the polymerization and narrower molecular weight distributions.

Protocol 1: Polymerization of p-Methoxystyrene

Materials:

-

p-Methoxystyrene (purified by distillation under reduced pressure)

-

This compound

-

Dichloromethane (CH₂Cl₂) (dried over CaH₂ and distilled)

-

Methanol (B129727) (for quenching)

-

Nitrogen or Argon gas supply

-

Schlenk line or glovebox

-

Dry glassware (flasks, syringes)

Procedure:

-

Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under a positive pressure of inert gas.

-

In the flask, dissolve the desired amount of this compound in freshly distilled dichloromethane.

-

Cool the initiator solution to the desired temperature (e.g., 0 °C) using an ice bath.

-

In a separate, dry flask, prepare a solution of p-methoxystyrene in dichloromethane.

-

Using a gas-tight syringe, slowly add the monomer solution to the vigorously stirred initiator solution.

-

Allow the polymerization to proceed for the desired time. The reaction mixture will typically develop a color.

-

Quench the polymerization by adding a small amount of pre-chilled methanol.

-

Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

-

Collect the polymer by filtration, wash with fresh methanol, and dry under vacuum to a constant weight.

-

Characterize the polymer using techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Nuclear Magnetic Resonance (NMR) for structural analysis.

Protocol 2: Polymerization of Ethyl Vinyl Ether

Materials:

-

Ethyl vinyl ether (purified by distillation over sodium)

-

This compound

-

Toluene (dried over sodium/benzophenone and distilled)

-

Methanol containing a small amount of ammonia (B1221849) (for quenching)

-

Nitrogen or Argon gas supply

-

Schlenk line or glovebox

-

Dry glassware (flasks, syringes)

Procedure:

-

Follow the general setup as described in Protocol 1.

-

Dissolve this compound in freshly distilled toluene in the Schlenk flask.

-

Cool the initiator solution to a low temperature (e.g., -78 °C) using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of ethyl vinyl ether in toluene.

-

Slowly add the monomer solution to the stirred initiator solution via syringe.

-

Maintain the low temperature throughout the polymerization.

-

After the desired time, quench the reaction by adding methanol containing a trace of ammonia to neutralize any acidic species.

-

Allow the mixture to warm to room temperature.

-

Precipitate the polymer in methanol, filter, wash, and dry under vacuum.

-

Characterize the resulting poly(ethyl vinyl ether).

Visualizations

Cationic Polymerization Mechanism

Caption: General mechanism of cationic polymerization initiated by this compound.

Experimental Workflow for Cationic Polymerization

Caption: A typical experimental workflow for cationic polymerization.

Applications in Drug Development

The ability to synthesize well-defined polymers with controlled molecular weights and functionalities is of significant interest in drug development. Cationic polymerization initiated by this compound can be employed to create:

-

Drug Delivery Vehicles: Biocompatible and biodegradable block copolymers can be synthesized to form micelles or nanoparticles for targeted drug delivery.

-

Excipients: Polymers with specific physical properties can be designed as excipients to improve the stability, solubility, and bioavailability of active pharmaceutical ingredients (APIs).

-

Biomaterials: Functional polymers can be used to create scaffolds for tissue engineering or coatings for medical devices.

The "living" nature of certain cationic polymerizations allows for the synthesis of block copolymers and end-functionalized polymers, which are particularly valuable for these advanced applications.

Safety and Handling

This compound is a moisture-sensitive and corrosive solid. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. Store the reagent under an inert atmosphere in a cool, dry place.

Disclaimer

The experimental conditions and results presented in the data table are for illustrative purposes and may not be directly reproducible. Researchers should consult the primary literature and optimize conditions for their specific monomers and desired polymer characteristics. The provided protocols are general guidelines and should be adapted based on the specific requirements of the experiment and safety considerations.

Application Notes and Protocols: Triphenylcarbenium Hexafluorophosphate in Polymerization

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylcarbenium hexafluorophosphate (B91526), also known as trityl hexafluorophosphate, is a highly efficient initiator for cationic polymerization. Its bulky, stable carbocation and non-nucleophilic counter-ion make it suitable for the controlled polymerization of a variety of monomers, including vinyl ethers, styrenics, and N-vinylcarbazole, as well as for the ring-opening polymerization of cyclic ethers like tetrahydrofuran (B95107). These resulting polymers have broad applications in materials science and are of growing interest in drug delivery systems due to their biocompatibility and tunable properties. This document provides detailed application notes on the mechanism of action of triphenylcarbenium hexafluorophosphate and protocols for its use in synthesizing various polymers.

Introduction

Cationic polymerization is a chain-growth polymerization technique that proceeds via a positively charged active center.[1] The choice of initiator is critical for controlling the polymerization process and the properties of the resulting polymer. This compound, [(C₆H₅)₃C]⁺[PF₆]⁻, is a salt composed of a triphenylcarbenium (trityl) cation and a hexafluorophosphate anion.[2] The trityl cation is a relatively stable carbocation due to the delocalization of the positive charge over its three phenyl rings. The hexafluorophosphate anion is a large, non-nucleophilic counter-ion, which is essential for preventing premature termination of the growing polymer chain. These characteristics make this compound an excellent initiator for achieving living or controlled cationic polymerizations, which allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.[1]

Mechanism of Initiation and Propagation

The polymerization process initiated by this compound involves two main stages: initiation and propagation.

Initiation: The triphenylcarbenium cation acts as an electrophile, attacking a monomer molecule (M) to form a new carbocationic species. This new carbocation is the active center that will propagate the polymerization.

(C₆H₅)₃C⁺ + M → (C₆H₅)₃C-M⁺

Propagation: The newly formed carbocationic monomer then reacts with subsequent monomer molecules in a chain-reaction fashion, leading to the growth of the polymer chain.

(C₆H₅)₃C-M⁺ + n(M) → (C₆H₅)₃C-(M)ₙ-M⁺

The non-nucleophilic nature of the hexafluorophosphate counter-ion ([PF₆]⁻) is crucial as it does not react with the propagating carbocation, allowing the polymerization to proceed in a controlled manner.

Application Notes and Protocols

Cationic Polymerization of Vinyl Ethers

Vinyl ethers are highly reactive monomers in cationic polymerization due to the electron-donating nature of the ether oxygen, which stabilizes the propagating carbocation. This allows for rapid polymerization even at low temperatures.

Quantitative Data:

| Monomer | Initiator Conc. (mol/L) | Monomer Conc. (mol/L) | Temp. (°C) | Time (h) | Conversion (%) | Mₙ (kDa) | PDI (Mₙ/Mₙ) |

| Isobutyl vinyl ether | 0.005 | 0.5 | -78 | 2 | 95 | 10.2 | 1.15 |

| Ethyl vinyl ether | 0.01 | 1.0 | -60 | 1 | 98 | 5.8 | 1.20 |

Note: Data is compiled from typical results reported in the literature for similar cationic polymerization systems and may vary based on specific experimental conditions.[3]

Experimental Protocol: Polymerization of Isobutyl Vinyl Ether

-

Materials:

-

This compound (initiator)

-

Isobutyl vinyl ether (monomer), freshly distilled over calcium hydride.

-

Dichloromethane (B109758) (solvent), dried over calcium hydride and freshly distilled.

-

Methanol (quenching agent)

-

Argon or Nitrogen gas (for inert atmosphere)

-

-

Procedure:

-

Assemble a flame-dried glass reactor equipped with a magnetic stirrer and maintain a positive pressure of inert gas.

-

Add 50 mL of dry dichloromethane to the reactor and cool the solution to -78 °C using a dry ice/acetone bath.

-

In a separate flame-dried flask under inert atmosphere, prepare a stock solution of this compound in dry dichloromethane (e.g., 0.05 M).

-

Inject the desired amount of the initiator solution into the reactor.

-